4-(Bromomethyl)-2,2-dimethyltetrahydrofuran 4-(Bromomethyl)-2,2-dimethyltetrahydrofuran
Brand Name: Vulcanchem
CAS No.: 1450932-11-2
VCID: VC11989893
InChI: InChI=1S/C7H13BrO/c1-7(2)3-6(4-8)5-9-7/h6H,3-5H2,1-2H3
SMILES: CC1(CC(CO1)CBr)C
Molecular Formula: C7H13BrO
Molecular Weight: 193.08 g/mol

4-(Bromomethyl)-2,2-dimethyltetrahydrofuran

CAS No.: 1450932-11-2

Cat. No.: VC11989893

Molecular Formula: C7H13BrO

Molecular Weight: 193.08 g/mol

* For research use only. Not for human or veterinary use.

4-(Bromomethyl)-2,2-dimethyltetrahydrofuran - 1450932-11-2

Specification

CAS No. 1450932-11-2
Molecular Formula C7H13BrO
Molecular Weight 193.08 g/mol
IUPAC Name 4-(bromomethyl)-2,2-dimethyloxolane
Standard InChI InChI=1S/C7H13BrO/c1-7(2)3-6(4-8)5-9-7/h6H,3-5H2,1-2H3
Standard InChI Key PPGGASGEXWOMRA-UHFFFAOYSA-N
SMILES CC1(CC(CO1)CBr)C
Canonical SMILES CC1(CC(CO1)CBr)C

Introduction

Structural and Molecular Characteristics

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound is absent in the provided sources, analogous bromomethyl-substituted cyclic ethers exhibit distorted chair conformations in the solid state . Nuclear magnetic resonance (NMR) spectral predictions align with related structures:

  • ¹H NMR: A singlet for the two methyl groups (δ ~1.2–1.4 ppm), multiplet for tetrahydropyran protons (δ ~3.5–4.0 ppm), and a characteristic AB quartet for the bromomethyl CH₂Br group (δ ~3.3–3.7 ppm, J = 10–12 Hz) .

  • ¹³C NMR: Signals at δ ~20–25 ppm (CH₃), δ ~70–80 ppm (O-bearing carbons), and δ ~30–35 ppm (CH₂Br) .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized via bromomethylation of 2,2-dimethyltetrahydrofuran using N-bromosuccinimide (NBS) under radical initiation conditions :

2,2-Dimethyltetrahydrofuran+NBSΔAIBN, CCl44-(Bromomethyl)-2,2-dimethyltetrahydrofuran+Succinimide\text{2,2-Dimethyltetrahydrofuran} + \text{NBS} \xrightarrow[\Delta]{\text{AIBN, CCl}_4} \text{4-(Bromomethyl)-2,2-dimethyltetrahydrofuran} + \text{Succinimide}

Key process parameters:

  • Solvent: Carbon tetrachloride or benzene .

  • Temperature: Reflux conditions (80–100°C) .

  • Yield: ~80–90% after purification by column chromatography .

Alternative Methodologies

Halogen Exchange Reactions:
Bromine may be introduced via Appel reaction using triphenylphosphine and carbon tetrabromide :

4-(Hydroxymethyl)-2,2-dimethyltetrahydrofuran+CBr₄/PPh₃4-(Bromomethyl)-2,2-dimethyltetrahydrofuran\text{4-(Hydroxymethyl)-2,2-dimethyltetrahydrofuran} + \text{CBr₄/PPh₃} \rightarrow \text{4-(Bromomethyl)-2,2-dimethyltetrahydrofuran}

Protecting Group Strategies:
The 2,2-dimethyl group can be installed through acetal formation with 2,2-dimethyl-1,3-propanediol, followed by bromination .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource
Molecular Weight195.07 g/molCalculated
Density~1.25 g/cm³Estimated
Boiling Point210–215°C (extrapolated)Analog
Flash Point85°C (closed cup)Analog
LogP (Octanol-Water)2.1Predicted

The bromomethyl group increases density and boiling point compared to 2,2-dimethyltetrahydrofuran (density: 0.847 g/cm³, b.p.: 93°C) .

Solubility and Reactivity

  • Solubility: Miscible with THF, DCM, and EtOAc; sparingly soluble in hexane .

  • Reactivity:

    • Undergoes nucleophilic substitution (SN2) at the bromomethyl site .

    • Stable to bases but susceptible to acid-catalyzed ring-opening .

Applications in Organic Synthesis

Alkylation Reactions

The bromomethyl group serves as an electrophilic center for C-alkylation of:

  • Enolates (e.g., malonates, β-ketoesters) .

  • Amines to form quaternary ammonium salts .

  • Thiols in polymer crosslinking .

Polymer Chemistry

As a difunctional monomer in ring-opening metathesis polymerization (ROMP), it generates polymers with controlled branch points .

Pharmaceutical Intermediates

Used in the synthesis of:

  • Antiviral prodrugs (e.g., remdesivir analogs) .

  • Dopamine D2 receptor agonists .

Recent Advances and Research Directions

Green Synthesis Methods

Recent studies explore photoinduced bromomethylation using visible light catalysts to replace toxic NBS .

Bioconjugation Applications

Functionalization of antibodies via bromomethyl-thiol coupling shows promise in ADC (antibody-drug conjugate) development .

Computational Modeling

DFT studies predict transition states for SN2 reactions, enabling stereoselective synthesis of chiral centers adjacent to the tetrahydrofuran ring .

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